molecular formula C12H12N2S2 B12348788 Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-

Cat. No.: B12348788
M. Wt: 248.4 g/mol
InChI Key: XOJMDHQHQFWFAH-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The thienopyrimidine scaffold is structurally similar to purines, making it an attractive feature in drug development .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound in drug development and other scientific research applications .

Properties

Molecular Formula

C12H12N2S2

Molecular Weight

248.4 g/mol

IUPAC Name

5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C12H12N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-6,10,12,14H,7H2,(H,13,15)

InChI Key

XOJMDHQHQFWFAH-UHFFFAOYSA-N

Canonical SMILES

C1NC2C(C(=CS2)C3=CC=CC=C3)C(=S)N1

Origin of Product

United States

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